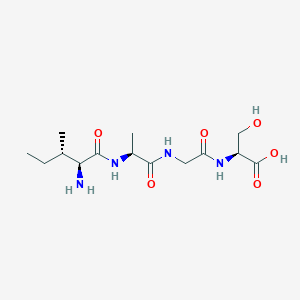![molecular formula C25H26O2Si B14207566 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one CAS No. 917607-30-8](/img/structure/B14207566.png)
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a dihydroindenone core. This compound is of interest in organic synthesis due to its stability and reactivity, particularly in the context of protecting group chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane . The general reaction scheme is as follows:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.
Protection Step: The hydroxyl group is protected by reacting with tert-butyldiphenylsilyl chloride in the presence of a base.
Product Formation: The final product, this compound, is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial scales, such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydroindenone core.
Substitution: The TBDPS group can be selectively removed or substituted under acidic or fluoride ion conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide in acetic acid can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions in complex molecules.
Medicinal Chemistry: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Material Science: It may be used in the development of new materials with specific properties due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one exerts its effects is primarily through its role as a protecting group. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective deprotection under specific conditions, such as treatment with fluoride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and other organic synthesis applications.
Uniqueness
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is unique due to the increased steric bulk provided by the diphenyl groups, which offers enhanced stability towards acidic and nucleophilic conditions compared to other silyl protecting groups .
Propriétés
Numéro CAS |
917607-30-8 |
|---|---|
Formule moléculaire |
C25H26O2Si |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H26O2Si/c1-25(2,3)28(19-11-6-4-7-12-19,20-13-8-5-9-14-20)27-24-16-10-15-21-22(24)17-18-23(21)26/h4-16H,17-18H2,1-3H3 |
Clé InChI |
AOYVTKWIUMZOHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
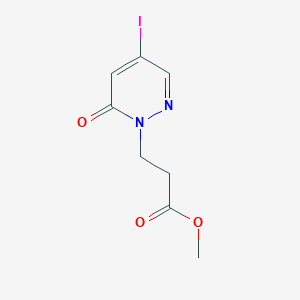
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)

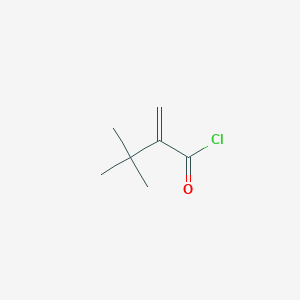
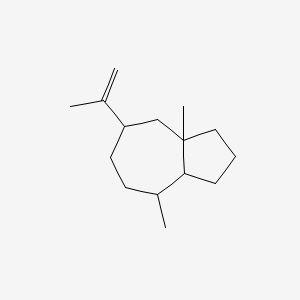
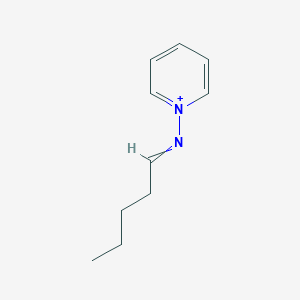
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)
